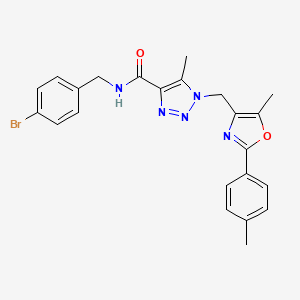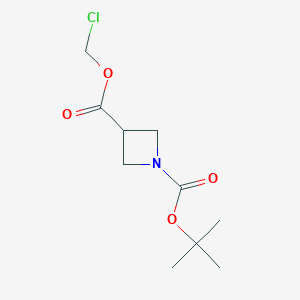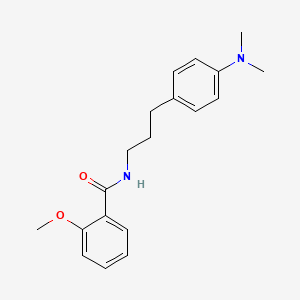
5-chloro-4-ethoxy-2-phenyl-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-4-ethoxy-2-phenyl-3(2H)-pyridazinone, also known as CEPP, is a synthetic organic compound that has a wide range of potential applications in the pharmaceutical, agricultural, and biotechnology industries. CEPP has been studied for its ability to act as a ligand for metal ions, its ability to act as a catalyst in organic reactions, and its potential to be used as a drug for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Herbicide Research and Applications
5-Chloro-4-ethoxy-2-phenyl-3(2H)-pyridazinone, a derivative of pyridazinone, has been studied for its applications in herbicides. Hilton et al. (1969) found that certain pyridazinone compounds, including this derivative, inhibited photosynthesis in plants, contributing to their phytotoxicity. This mechanism is similar to that of other well-known herbicides like atrazine (Hilton et al., 1969). Additionally, Smith and Meggitt (1970) and Frank and Switzer (1969) have investigated the movement and distribution of pyrazon (a related compound) in soil, providing insights into the environmental behavior of such chemicals (Smith & Meggitt, 1970); (Frank & Switzer, 1969).
Analytical Methods in Herbicide Research
Research has also focused on the analytical methods for determining the content of pyrazon and its derivatives in technical products. Výboh et al. (1974) described a gas chromatographic method for the determination of pyrazon, highlighting the challenges in detecting impurities in technical products (Výboh et al., 1974).
Bacterial Degradation Studies
Understanding the environmental impact and biodegradation of such chemicals is crucial. Eberspächer et al. (1973) identified several metabolites in the bacterial degradation of pyrazon, proposing a pathway for its bacterial degradation (Eberspächer et al., 1973).
Photophysical Properties
Desai et al. (2017) investigated the photophysical properties of a biologically active 3(2H)-pyridazinone derivative, providing insights into the solvatochromic approaches and dipole moments of such molecules (Desai et al., 2017).
Synthesis and Chemical Reactions
Research in synthetic chemistry has explored various reactions and synthesis of pyridazinone derivatives. Katrusiak et al. (1994) and R'kyek et al. (2001) provided insights into the reactivity and synthesis methods of different pyridazinone derivatives, contributing to the understanding of their chemical properties (Katrusiak et al., 1994); (R'kyek et al., 2001).
Potential Biomedical Applications
While the focus is not on drug use or side effects, some studies have explored the broader biomedical potential of pyridazinone derivatives. For instance, Mehvish and Kumar (2022) synthesized new pyridazinone derivatives for potential anti-oxidant activity and conducted molecular docking studies for anticancer activity (Mehvish & Kumar, 2022).
Eigenschaften
IUPAC Name |
5-chloro-4-ethoxy-2-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-17-11-10(13)8-14-15(12(11)16)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUIZJNUHDKUHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=NN(C1=O)C2=CC=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-methoxy-3-nitro-N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2403896.png)


![methyl 2-{[(7-chloro-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate](/img/structure/B2403904.png)
![6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2403905.png)

